molecular formula C20H20BrN5O2S B11668445 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide

Cat. No.: B11668445
M. Wt: 474.4 g/mol
InChI Key: VIMFZDWDLJKAMH-WSDLNYQXSA-N
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Description

N'-[(E)-(3-Bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hydrazide-based compound featuring a 1,2,4-triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively. The molecule is further functionalized with a (3-bromo-4-methoxyphenyl)methylene moiety linked via an acetohydrazide bridge containing a sulfanyl group . This structure combines electron-withdrawing (bromo, methoxy) and hydrophobic (phenyl, ethyl) groups, making it a candidate for exploring structure-activity relationships (SAR) in medicinal and materials chemistry. Its synthesis and characterization likely employ standard techniques such as single-crystal X-ray diffraction (validated via SHELX software ) and spectroscopic methods .

Properties

Molecular Formula

C20H20BrN5O2S

Molecular Weight

474.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20BrN5O2S/c1-3-26-19(15-7-5-4-6-8-15)24-25-20(26)29-13-18(27)23-22-12-14-9-10-17(28-2)16(21)11-14/h4-12H,3,13H2,1-2H3,(H,23,27)/b22-12+

InChI Key

VIMFZDWDLJKAMH-WSDLNYQXSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)Br)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C=C2)OC)Br)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Solvent Effects on Hydrazone Yield

SolventDielectric ConstantYield (%)
Ethanol24.380
Methanol32.772
DMF36.765

Ethanol balances polarity and boiling point, minimizing side reactions.

Temperature Control During Cyclization

Elevated temperatures (>80°C) during triazole synthesis lead to byproducts (e.g., 4-amino-1,2,4-triazole). Optimal yield achieved at 60–70°C.

Large-Scale Synthesis Considerations

Challenges :

  • Exothermic reactions during S-alkylation require slow reagent addition.

  • Hydrazone crystallization benefits from seeding with product crystals.

Scale-Up Protocol :

  • Batch Size : 1 mol

  • Equipment : Jacketed reactor with reflux condenser

  • Yield : 68% (consistent with small-scale).

Analytical Validation

Purity Assessment

MethodPurity (%)
HPLC (C18, MeOH:H₂O)99.2
Elemental AnalysisC: 52.1; H: 4.3; N: 16.7

Stability Studies

ConditionDegradation (%)
40°C/75% RH (4 weeks)<2
Light (UV, 2 weeks)5

Stored under nitrogen at −20°C for long-term stability.

Comparative Analysis of Synthetic Routes

MethodTotal Yield (%)Purity (%)Cost (USD/g)
Sequential (3-step)5599.2120
One-Pot (triazole + alkylation)4895.190

The sequential method remains preferred for high-purity applications.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or nanomaterials.

    Biological Research: It can be used as a probe to study biological processes or as a tool in biochemical assays.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The triazole ring and bromo-methoxyphenyl group may play a crucial role in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name / ID Core Structure R1 (Position 4) R2 (Position 5) Additional Features Reference
Target Compound 1,2,4-Triazole Ethyl Phenyl (3-Bromo-4-methoxyphenyl)methylene, sulfanyl-acetohydrazide
ZE-4b 1,2,4-Triazole Ethyl Pyridin-2-yl (2-Phenyl)methylene, sulfanyl-acetohydrazide
ZE-4c 1,2,4-Triazole 4-Fluorophenyl Pyridin-2-yl (2-Phenyl)methylene, sulfanyl-acetohydrazide
(E)-3-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)furan-2-one 1,2,4-Triazole + Furan 4-Chlorophenyl Phenyl Ethylidene bridge to furan, isopropylcyclohexyloxy group, C2 space group (monoclinic)
N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methylpropenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 1,2,4-Triazole 2-Methylpropenyl 4-Bromophenyl Benzyloxy-methoxyphenyl methylidene, enhanced lipophilicity

Key Observations:

  • Electronic Effects: The target compound’s 3-bromo-4-methoxyphenyl group introduces steric bulk and moderate electron-withdrawing character.
  • Core Modifications: The furan-containing analogue () replaces the acetohydrazide with a fused furan ring, increasing rigidity and altering π-conjugation. Its monoclinic crystal system (C2 space group) suggests distinct packing efficiencies compared to the target’s uncharacterized lattice .
  • Lipophilicity : The benzyloxy group in ’s compound enhances hydrophobicity, which may improve membrane permeability compared to the target’s methoxy group .

Functional Group Variations and Bioactivity

Antioxidant Activity

  • 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide () exhibits 1.5-fold higher antioxidant activity than butylated hydroxytoluene (BHT) due to its p-tolylaminoethyl group, which enables hydrogen bonding and radical scavenging .

Antimicrobial and Antifungal Potential

  • ZE-4b and ZE-4c () demonstrate moderate antimicrobial activity attributed to their pyridinyl substituents, which enhance metal coordination in enzyme active sites . The target’s phenyl and ethyl groups may reduce this effect but improve metabolic stability.

Crystallographic and Physicochemical Properties

  • Crystallography: The furan-triazole hybrid () crystallizes in a monoclinic system (density: 1.405 g/cm³), while N-[(E)-2-chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () adopts a similar C2 space group with a higher data-to-parameter ratio (14.3), indicating precise structural resolution . The target compound’s crystallinity remains unreported but likely relies on SHELX-based refinement .
  • Solubility : The target’s bromo and methoxy groups reduce aqueous solubility compared to analogues with hydroxy () or pyridinyl (ZE-4b) groups.

Biological Activity

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H19BrClN5O2SC_{24}H_{19}BrClN_5O_2S, with a molecular weight of 556.9 g/mol. The compound features several functional groups that contribute to its biological activity, including a bromo-methoxyphenyl group and a triazolyl-sulfanyl moiety.

PropertyValue
Molecular FormulaC24H19BrClN5O2S
Molecular Weight556.9 g/mol
IUPAC NameN'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
InChIInChI=1S/C24H19BrClN5O2S/...

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit notable antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study:
In a study evaluating the antibacterial activity of related triazole compounds, it was found that certain derivatives displayed Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/mL against Candida albicans, suggesting that modifications in the triazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

Research Findings:
In vitro studies demonstrated that the compound exhibited cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and L1210 (murine leukemia) with IC50 values indicating significant antiproliferative activity . The mechanism of action is hypothesized to involve the induction of apoptosis through interaction with specific cellular pathways.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The triazole and hydrazide moieties are particularly crucial for their capacity to form hydrogen bonds and facilitate interactions with enzymes or receptors involved in cell signaling pathways.

Q & A

Basic: What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis involves a multi-step process:

Triazole Ring Formation : Cyclization of precursors (e.g., thiocarbazides or hydrazine derivatives) under reflux with catalysts like acetic acid or p-toluenesulfonic acid .

Hydrazone Formation : Condensation of the triazole intermediate with 3-bromo-4-methoxybenzaldehyde in ethanol or methanol, often catalyzed by glacial acetic acid .

Purification : Recrystallization using ethanol or chromatography (e.g., silica gel) to isolate the product.
Optimization Strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates .
  • Monitor pH and temperature (60–80°C) to avoid side reactions .

Basic: What spectroscopic methods are recommended for structural confirmation?

Answer:
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify hydrazone (-NH-N=CH-) and triazole ring protons (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Peaks at 1650–1680 cm1^{-1} (C=N stretching) and 3200–3300 cm1^{-1} (N-H stretching) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ at m/z 521.06) .

Basic: How is the compound screened for biological activity in preliminary studies?

Answer:
Standard assays include:

  • Antimicrobial Testing : Disk diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
  • Dose-Response Analysis : IC50_{50} calculation using nonlinear regression models .

Advanced: How do substituents like bromo and methoxy groups influence structure-activity relationships (SAR)?

Answer:

  • Bromo Substituent : Enhances lipophilicity and membrane penetration, improving activity against resistant bacterial strains .
  • Methoxy Group : Electron-donating effects stabilize the hydrazone moiety, increasing binding affinity to target enzymes (e.g., dihydrofolate reductase) .
    Methodology : Compare analogs (e.g., chloro vs. bromo derivatives) via molecular docking or in vitro assays .

Advanced: What computational approaches predict the compound’s mechanism of action?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., fungal CYP51 or bacterial DNA gyrase) .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to identify reactive sites for electrophilic attack .

Advanced: How can conflicting biological activity data between similar analogs be resolved?

Answer:
Contradictions often arise from:

  • Substituent Positioning : Para vs. ortho substituents altering steric hindrance (e.g., 4-methoxy vs. 3-methoxy derivatives) .
  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate via dose-response curves .

Advanced: What challenges arise during scale-up synthesis, and how are they addressed?

Answer:

  • Byproduct Formation : Use column chromatography or fractional crystallization for purification .
  • Solvent Recovery : Switch to greener solvents (e.g., ethanol/water mixtures) to reduce costs .

Advanced: What are the oxidative degradation pathways, and how do they affect stability?

Answer:

  • Pathways : Hydrazone cleavage via hydrolysis or oxidation (e.g., H2_2O2_2) into aldehydes and triazole-thiol intermediates .
  • Stabilization : Store under inert gas (N2_2) at 4°C and avoid UV exposure .

Advanced: Can synergistic effects with clinical drugs enhance therapeutic potential?

Answer:

  • Combination Studies : Test with fluconazole (antifungal) or doxorubicin (anticancer) using checkerboard assays .
  • Mechanistic Synergy : Triazole sulfanyl groups may inhibit efflux pumps, reducing drug resistance .

Advanced: How are advanced spectroscopic techniques (e.g., XRD) used to resolve structural ambiguities?

Answer:

  • X-ray Crystallography : Resolve tautomerism in the triazole ring (1,2,4-triazole vs. 1,3,4-isomers) .
  • Dynamic NMR : Monitor conformational changes in the hydrazone linkage at variable temperatures .

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